Cas no 2172263-86-2 (4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid)

4-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexyl backbone and a methoxybutanoic acid moiety, offering enhanced steric and electronic properties for controlled coupling reactions. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The methoxy substitution further modulates reactivity and solubility, improving yield and purity in complex peptide assemblies. This compound is particularly useful in the synthesis of modified peptides requiring tailored conformational or functional properties. Its stability and compatibility with standard SPPS protocols make it a reliable choice for research and pharmaceutical development.
4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid structure
2172263-86-2 structure
Product Name:4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid
CAS No:2172263-86-2
MF:C27H32N2O6
MW:480.552787780762
CID:6235099
PubChem ID:165562158
Update Time:2025-05-22

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid
    • 2-methoxy-4-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
    • EN300-1524886
    • 2171426-38-1
    • 2172263-86-2
    • 4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-2-methoxybutanoic acid
    • EN300-1570792
    • 2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
    • 2171414-83-6
    • EN300-1544709
    • Inchi: 1S/C27H32N2O6/c1-34-24(26(31)32)14-15-28-25(30)17-10-12-18(13-11-17)29-27(33)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23-24H,10-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI Key: XBJYYLHGRYXQPG-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(C(NCCC(C(=O)O)OC)=O)CC1)=O

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 114Ų

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid Pricemore >>

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Additional information on 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid

Introduction to CAS No. 2172263-86-2: 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid

The compound with CAS No. 2172263-86-2, known as 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methoxybutanoic acid, is a complex organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexane ring, and a methoxybutanoic acid moiety. The combination of these functional groups makes it a versatile molecule with unique properties.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during chemical reactions. Its presence ensures that the amino group remains unreactive until specifically deprotected, making this compound highly valuable in the synthesis of bioactive molecules. Recent studies have highlighted the importance of Fmoc-containing compounds in drug delivery systems, where they are used to enhance the stability and bioavailability of therapeutic agents.

The cyclohexane ring in the molecule adds rigidity and structural integrity, which are essential for maintaining the molecule's conformation during various chemical transformations. This structural feature also contributes to the compound's ability to interact with biological targets, such as enzymes and receptors, making it a promising candidate for drug design. Researchers have recently explored the use of cyclohexane-containing compounds in the development of novel antibiotics and anticancer agents.

The methoxybutanoic acid moiety introduces hydrophilic properties to the molecule, enhancing its solubility in aqueous environments. This is particularly advantageous in pharmaceutical applications, where solubility is a critical factor for drug efficacy. Recent advancements in computational chemistry have enabled scientists to predict the solubility and bioavailability of such compounds more accurately, further aiding their development.

Recent studies have also focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have not only improved the efficiency of production but also provided deeper insights into the molecule's properties. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product purity.

In terms of applications, this compound has shown potential in peptide synthesis, where its Fmoc group serves as an excellent protecting agent. Additionally, its unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings with tailored properties.

Moreover, researchers have investigated the biological activity of this compound using in vitro assays and computational modeling techniques. Initial results suggest that it may exhibit inhibitory activity against certain enzymes associated with diseases such as cancer and neurodegenerative disorders. These findings underscore its potential as a lead compound for drug discovery efforts.

In conclusion, CAS No. 2172263-86-2 represents a multifaceted organic molecule with diverse applications across various scientific disciplines. Its unique structure, incorporating functional groups such as Fmoc and methoxybutanoic acid, positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovations.

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